molecular formula C16H17N5O2 B2656995 3-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide CAS No. 899945-80-3

3-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide

Cat. No. B2656995
CAS RN: 899945-80-3
M. Wt: 311.345
InChI Key: HUROUGYYKUFRLP-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been extensively studied. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

1H-Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • The synthesis of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring has been reported, with some compounds showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).
  • Novel pyrazolopyrimidines derivatives exhibited anticancer and anti-5-lipoxygenase activities, indicating their potential as therapeutic agents (Rahmouni et al., 2016).
  • Another study synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones showing potent anticancer activity, particularly against HCT-116 and MCF-7 cell lines, highlighting the compounds' therapeutic potential (Abdellatif et al., 2014).

Anti-Inflammatory and Enzyme Inhibition

  • The pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine were synthesized and evaluated for A1 adenosine receptor affinity, revealing that certain substitutions enhance receptor activity. This suggests potential applications in modulating adenosine receptor-mediated physiological processes (Harden, Quinn, & Scammells, 1991).
  • A study exploiting the pyrazolo[3,4-d]pyrimidin-4-one ring system as a template to obtain potent adenosine deaminase inhibitors found that 2-arylalkyl derivatives exhibited excellent inhibitory activity, with significant implications for anti-inflammatory therapy (La Motta et al., 2009).

Heterocyclic Synthesis and Chemical Reactivity

  • Various studies have focused on the synthesis of heterocyclic compounds using pyrazolo[3,4-d]pyrimidine derivatives as precursors, exploring their reactivity to produce new compounds with potential biological activities. These syntheses involve the creation of pyrazolo[3,4-d]-pyrimidine and related heterocyclic structures with applications in developing new therapeutic agents (Deohate & Palaspagar, 2020; Hussein, Harb, & Mousa, 2008).

properties

IUPAC Name

3-methyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-11(2)8-14(22)19-20-10-17-15-13(16(20)23)9-18-21(15)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUROUGYYKUFRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide

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